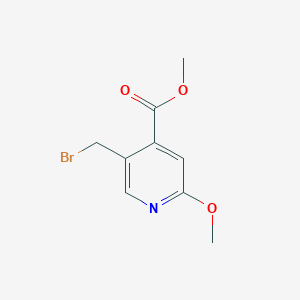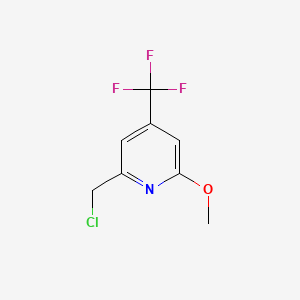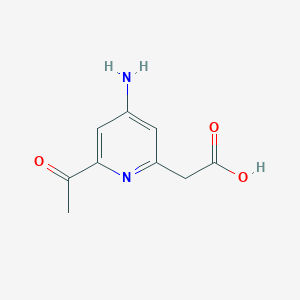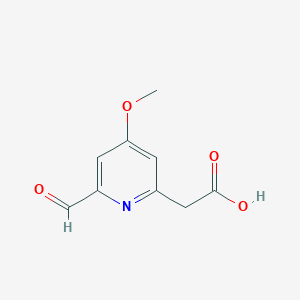
(6-Formyl-4-methoxypyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Formyl-4-methoxypyridin-2-YL)acetic acid is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a formyl group at the 6-position, a methoxy group at the 4-position, and an acetic acid moiety at the 2-position. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Formyl-4-methoxypyridin-2-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Methoxylation: The methoxy group at the 4-position can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Acetic Acid Moiety: The acetic acid group at the 2-position can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods:
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Methanol and a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: (6-Carboxy-4-methoxypyridin-2-YL)acetic acid.
Reduction: (6-Hydroxymethyl-4-methoxypyridin-2-YL)acetic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6-Formyl-4-methoxypyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (6-Formyl-4-methoxypyridin-2-YL)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The formyl group can act as an electrophilic center, while the methoxy and acetic acid groups can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
(6-Formyl-4-hydroxypyridin-2-YL)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(6-Formyl-4-ethoxypyridin-2-YL)acetic acid: Similar structure but with an ethoxy group instead of a methoxy group.
(6-Formyl-4-methoxypyridin-2-YL)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness: (6-Formyl-4-methoxypyridin-2-YL)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a formyl group and an acetic acid moiety allows for diverse chemical transformations and interactions.
Eigenschaften
Molekularformel |
C9H9NO4 |
|---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
2-(6-formyl-4-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c1-14-8-2-6(4-9(12)13)10-7(3-8)5-11/h2-3,5H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
WANOHGUUHRCIAA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=C1)C=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


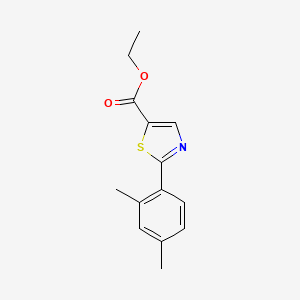
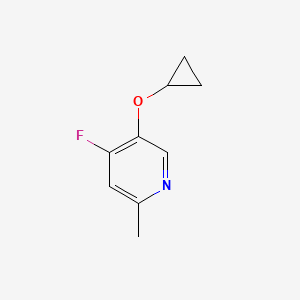

![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)
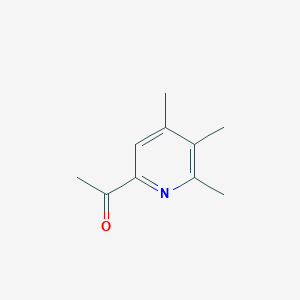
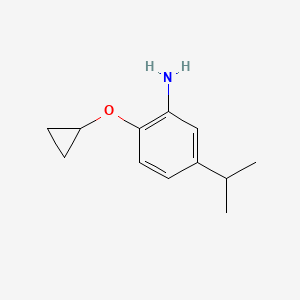
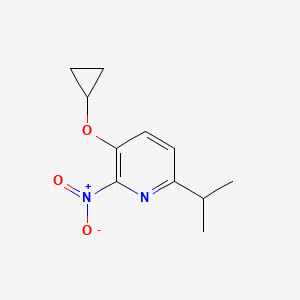

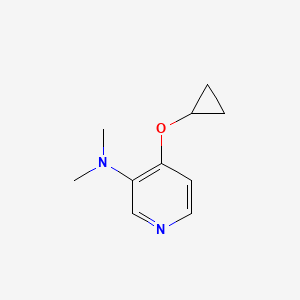
![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)
